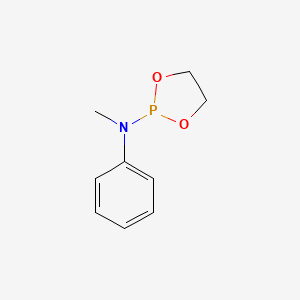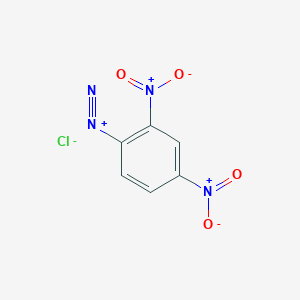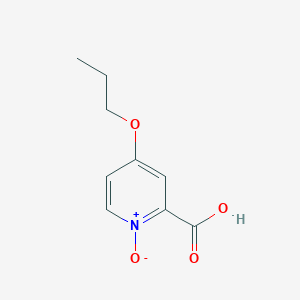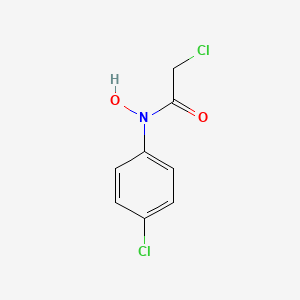
2-Chloro-N-(4-chlorophenyl)-N-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-chlorophenyl)-N-hydroxyacetamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group and a hydroxyacetamide group attached to a chlorophenyl ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chlorophenyl)-N-hydroxyacetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often in an organic solvent like ethanol. The general reaction scheme is as follows:
- Dissolve 4-chloroaniline in ethanol.
- Add chloroacetyl chloride dropwise to the solution while stirring.
- Add triethylamine as an acid-binding agent to neutralize the hydrochloric acid formed during the reaction.
- Reflux the mixture for several hours to complete the reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(4-chlorophenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxyacetamide group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(4-chlorophenyl)-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(4-chlorophenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in certain cancer cells by activating caspase pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
2-Chloro-N-(4-chlorophenyl)-N-hydroxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and hydroxyacetamide groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
73991-24-9 |
|---|---|
Molekularformel |
C8H7Cl2NO2 |
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
2-chloro-N-(4-chlorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-8(12)11(13)7-3-1-6(10)2-4-7/h1-4,13H,5H2 |
InChI-Schlüssel |
GTVYCTDADOUUEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(C(=O)CCl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


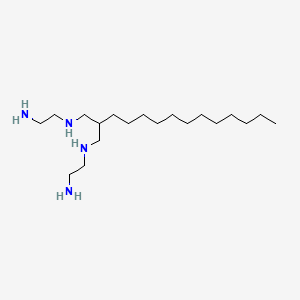
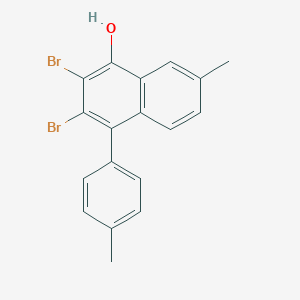
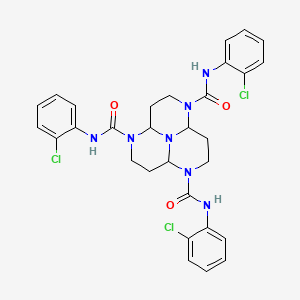
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)
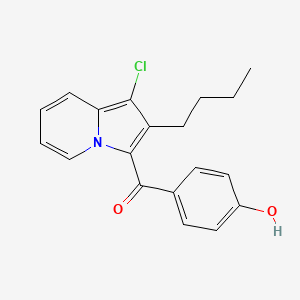
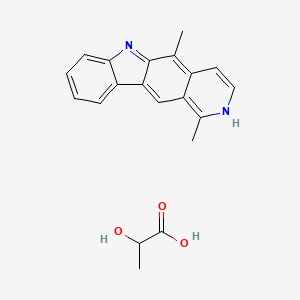
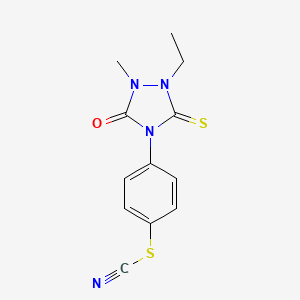
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
